N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c17-12-5-3-6-13(18)11(12)8-19-15(21)9-20-16(22)10-4-1-2-7-14(10)25(20,23)24/h1-7H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKLOPCPUBKWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 2,6-difluorobenzyl intermediate through halogenation reactions.
Coupling Reaction: The benzyl intermediate is then coupled with an acetamide derivative under specific conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Cyclization and Oxidation: The final step involves cyclization to form the benzo[d]isothiazol-2(3H)-yl ring, followed by oxidation to introduce the sulfone and ketone functional groups. This step may require oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or the ketone to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group may yield an alcohol, while nucleophilic substitution of the fluorine atoms may result in the formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors to influence cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, aromatic substituents, and linker groups. Key examples include:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Heterocyclic Core: The benzisothiazol-dioxide core (as in the target compound) introduces a sulfone group, enhancing polarity and oxidative stability compared to simpler thiazole or benzothiazole cores .
Aromatic Substituents: The 2,6-difluorobenzyl group in the target compound provides electron-withdrawing effects, which may influence receptor binding and pharmacokinetics. This contrasts with 3,4-dichlorophenyl () and 3-methoxyphenyl () groups, where chlorine or methoxy substituents alter electronic and steric properties . Fluorine substituents are known to enhance bioavailability and blood-brain barrier penetration compared to bulkier groups like trifluoromethyl () .
Linker Groups :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Profiles
*LogP values estimated using fragment-based methods.
†Inferred from saccharin derivatives in .
‡Based on benzothiazole analogs in .
Key Findings:
- Lipophilicity : The target compound’s LogP (~2.5) balances membrane permeability and solubility better than highly lipophilic analogs like trifluoromethylbenzothiazole derivatives (LogP ~3.8) .
- Solubility : The ethyl ester analog () shows higher solubility due to its ester group, but this comes at the cost of reduced target affinity compared to amides .
Structural and Crystallographic Insights
- Molecular Conformation : In dichlorophenyl-thiazolyl acetamides (), the dihedral angle between aromatic rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) influences crystal packing and hydrogen-bonding networks. This suggests that the 2,6-difluorobenzyl group in the target compound may adopt a distinct conformation, affecting intermolecular interactions .
- Synthesis : The target compound’s synthesis likely parallels methods in (e.g., coupling sodium saccharin with chloroacetate derivatives), but with a 2,6-difluorobenzyl amine for the final amidation step .
Biological Activity
N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, anticancer potential, and mechanisms of action based on existing literature.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Molecular Formula : C₁₅H₁₃F₂N₃O₄S
- Molecular Weight : 367.35 g/mol
- Key Functional Groups :
- Difluorobenzyl moiety
- Isothiazole derivative with a dioxido group
Anti-inflammatory Activity
Research indicates that derivatives of isothiazole compounds exhibit notable anti-inflammatory effects. For instance, a study on related compounds demonstrated that certain benzothiazinone derivatives showed significant inhibition of carrageenan-induced paw edema in rats, suggesting potential as non-steroidal anti-inflammatory agents (NSAIDs) . The structure-activity relationship (SAR) studies highlighted that modifications on the sulfonamide nitrogen and other positions greatly influenced the anti-inflammatory efficacy.
Anticancer Properties
This compound has also been evaluated for its anticancer properties. Preliminary studies have shown that similar compounds exhibit antiproliferative activities against various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
- Apoptosis Induction in Cancer Cells : Evidence suggests that the compound can activate caspase pathways leading to programmed cell death in cancerous cells.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells.
Study 1: Anti-inflammatory Effects
A study conducted on related isothiazole derivatives demonstrated their ability to reduce inflammation significantly compared to traditional NSAIDs like piroxicam. The most potent derivative exhibited an inhibition rate of 61.7% at a dosage of 5 mg/kg .
Study 2: Anticancer Efficacy
In vitro studies on fluorinated analogs revealed that these compounds displayed strong antiproliferative effects against breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
